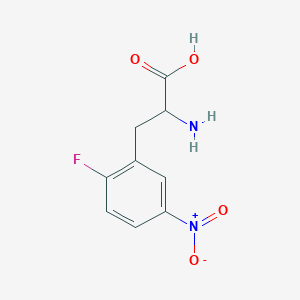

2-Fluoro-5-nitro-DL-phenylalanine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9FN2O4 |

|---|---|

Molecular Weight |

228.18 g/mol |

IUPAC Name |

2-amino-3-(2-fluoro-5-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C9H9FN2O4/c10-7-2-1-6(12(15)16)3-5(7)4-8(11)9(13)14/h1-3,8H,4,11H2,(H,13,14) |

InChI Key |

NNAGQZXZYAZDHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CC(C(=O)O)N)F |

Origin of Product |

United States |

The Significance of Fluorinated Amino Acid Analogs in Biochemical Systems

The strategic incorporation of fluorine into amino acids has become a cornerstone of modern protein engineering and medicinal chemistry. nih.govfishersci.com The substitution of hydrogen with fluorine, the most electronegative element, imparts unique physicochemical properties to the amino acid without a significant increase in size. nih.gov This subtle modification can lead to profound effects on the behavior of peptides and proteins.

Fluorinated amino acids are instrumental in enhancing protein stability, with studies demonstrating that highly fluorinated analogs of hydrophobic amino acids can increase thermal and chemical resilience. nih.gov This enhanced stability is crucial for the development of more robust therapeutic proteins and peptide-based vaccines. nih.gov Furthermore, the introduction of fluorine can modulate a protein's folding, conformation, and interactions with other molecules, thereby fine-tuning its biological function and substrate selectivity. nih.govfishersci.com

A key application of fluorinated amino acids lies in their use as probes for nuclear magnetic resonance (NMR) spectroscopy. The ¹⁹F nucleus serves as a sensitive and non-perturbing reporter of the local environment within a protein, allowing for detailed studies of protein structure, dynamics, and binding events. nih.gov Moreover, the incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into amino acids creates valuable tracers for positron emission tomography (PET) imaging, enabling the visualization of metabolic processes and tumor ecosystems in vivo. nih.govnih.gov

An Overview of Nitro Substituted Phenylalanine Derivatives in Research

Nitro-substituted phenylalanine derivatives represent another important class of ncAAs utilized in biochemical research. The introduction of a nitro (-NO₂) group onto the phenyl ring significantly alters the electronic properties of the amino acid. ontosight.ai As a strong electron-withdrawing group, the nitro moiety can influence the reactivity and molecular interactions of the phenylalanine side chain. ontosight.ai

These derivatives have been investigated for their potential as enzyme inhibitors or substrates, providing valuable insights for the design of novel therapeutic strategies. ontosight.ai The altered electronic nature of the aromatic ring can affect binding affinities to enzyme active sites and influence catalytic mechanisms. For instance, L-4-nitrophenylalanine is a known intermediate in the synthesis of various medicines. frontiersin.org

Furthermore, the nitro group can serve as a useful spectroscopic probe. Its distinct electronic absorption properties can be harnessed to study peptide-protein interactions and conformational changes. ontosight.ai In some contexts, nitroaromatic amino acids have been explored for their fluorescence quenching capabilities and have been genetically encoded into proteins to serve as site-specific reporters of the local environment. frontiersin.org Research has also focused on the potential pharmacological activities of phenylalanine derivatives containing nitro groups, including antibacterial, antiviral, or anticancer properties. ontosight.ai

The Rationale for Investigating 2 Fluoro 5 Nitro Dl Phenylalanine As a Research Tool

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods, which combine the selectivity of enzymes with the practicality of chemical reactions, offer powerful strategies for producing phenylalanine analogs with high stereoselectivity. These approaches often lead to higher yields and enantiomeric purity compared to purely chemical methods.

Asymmetric Synthesis via Biocatalysis

Biocatalysis stands out for its ability to create chiral molecules with high precision. Enzymes like dehydrogenases, transaminases, and lyases are instrumental in the asymmetric synthesis of non-natural amino acids.

Role of D-Amino Acid Dehydrogenases (DAADHs) and D-Amino Acid Transaminases (DAATs) in Stereoselective Production

D-amino acid dehydrogenases (DAADHs) and D-amino acid transaminases (DAATs) are key enzymes in the stereoselective production of D-amino acids. nih.govnih.gov DAADHs catalyze the reductive amination of α-keto acids to their corresponding D-amino acids, a process that is highly desirable due to the low cost of the starting materials. nih.gov

Engineered DAADHs have been developed to exhibit a broad substrate range, allowing for the synthesis of various D-amino acids, including those with aromatic side chains. nih.gov For example, a highly stereoselective DAADH was created from meso-diaminopimelate D-dehydrogenase, which can produce D-amino acids with enantiomeric excess (e.e.) values ranging from 95% to over 99%. nih.gov Multi-enzymatic systems have been successfully employed for the synthesis of D-phenylalanine derivatives. nih.gov One such system used an engineered DAADH for the conversion of 4-bromophenylpyruvic acid to D-4-bromophenylalanine with an enantiomeric excess greater than 99%. taylorandfrancis.com

D-amino acid transaminases (DAATs) also play a crucial role in producing D-amino acids from their corresponding α-keto acids. nih.gov Multi-enzyme systems coupling DAAT with other enzymes like glutamate (B1630785) racemase and glutamate dehydrogenase have been developed for this purpose. nih.gov

Application of Phenylalanine Ammonia-Lyases (PALs) for Asymmetric Hydroamination and Deracemization

Phenylalanine ammonia-lyases (PALs) are versatile biocatalysts that catalyze the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). wikipedia.orgturner-biocatalysis.com The reverse reaction, the addition of ammonia to a cinnamic acid derivative, provides a direct route to optically pure L-arylalanines. turner-biocatalysis.com This reaction is highly atom-economical and does not require a cofactor, making it attractive for industrial applications. turner-biocatalysis.com

PALs have been successfully used for the asymmetric hydroamination of a wide range of substituted cinnamic acids. scispace.com While wild-type PALs are often limited to electron-poor or neutral ring systems, engineered variants have expanded the substrate scope to include electron-rich analogues. scispace.com For instance, engineered PALs from Planctomyces brasiliensis have shown the ability to convert challenging electron-rich cinnamic acids. scispace.com

Furthermore, PALs can be used in deracemization processes to obtain D-phenylalanine derivatives. A one-pot approach coupling PAL-catalyzed amination with a chemoenzymatic deracemization has been developed. nih.gov This cascade, which involves the stereoselective oxidation of the L-amino acid followed by a non-selective reduction, has been used to synthesize various D-phenylalanine derivatives in good yields and excellent optical purities. nih.govnih.gov

Engineering of Biocatalysts for Enhanced Enantioselectivity

Protein engineering has been instrumental in enhancing the enantioselectivity and expanding the substrate scope of biocatalysts used in the synthesis of phenylalanine analogs. nih.gov Both rational design and directed evolution have been employed to create mutant enzymes with improved properties. nih.govnih.gov

For DAADHs, mutagenesis has been used to create variants with a broader substrate range while maintaining high stereoselectivity. nih.gov A notable example is the engineering of meso-diaminopimelate D-dehydrogenase, which, after three rounds of mutagenesis, could synthesize a variety of D-amino acids with high enantiomeric excess. nih.gov

In the case of PALs, engineering efforts have focused on the active site's aryl binding pocket to accommodate a wider range of substrates. scispace.comnih.gov Structure-based engineering of PAL from Planctomyces brasiliensis identified key residues that, when mutated, dramatically improved the enantioselectivity of hydroamination for electron-deficient substrates. researchgate.net Similarly, engineered PALs from Petroselinum crispum have been tailored for the synthesis of various L- and D-phenylalanine analogues. nih.gov Directed evolution has also been applied to PALs, leading to the identification of mutants with significantly increased turnover frequencies. rsc.org

Integration of Chemical and Enzymatic Steps in Multi-Step Syntheses

A prime example is the synthesis of D-phenylalanine derivatives where a PAL-catalyzed amination is coupled with a chemoenzymatic deracemization process. nih.gov This involves the enzymatic oxidation of the initially formed L-amino acid, followed by a chemical reduction to yield the racemic amino acid, which then re-enters the cycle, ultimately leading to a high yield of the D-enantiomer. nih.govnih.gov Another example is the synthesis of D-biarylalanines, which starts with the enzymatic reductive amination of a brominated phenylpyruvic acid using a DAADH, followed by a chemical Boc-protection and a palladium-catalyzed Suzuki-Miyaura coupling. taylorandfrancis.com

The synthesis of fluorinated amino acids can also benefit from this integrated approach. For instance, fluorinated 2-N-acetamidosugar nucleotides have been synthesized by treating chemically synthesized fluorinated sugar 1-phosphates with a pyrophosphorylase enzyme. nih.gov

Classical Organic Synthesis Routes

While chemo-enzymatic methods offer elegance and selectivity, classical organic synthesis remains a fundamental approach for creating novel amino acid analogs. These methods provide access to a wide range of structures that may not be accessible through enzymatic routes.

The synthesis of fluorinated phenylalanines often involves the introduction of fluorine onto a precursor molecule. nih.gov One common strategy is the Erlenmeyer azalactone synthesis, which has been used to produce racemic difluorinated phenylalanines. nih.gov This involves the reaction of a substituted benzaldehyde (B42025) with acetylglycine and acetic anhydride (B1165640) to form an azalactone, which is then hydrolyzed and reduced to the amino acid. nih.gov

Another approach involves the alkylation of chiral auxiliaries. For example, 2-fluoro- and 2,6-difluorophenylalanine derivatives have been synthesized by the one-pot double alkylation of a chiral auxiliary with benzyl (B1604629) iodides. nih.gov

The synthesis of β-fluorophenylalanine has been achieved through a palladium/copper-catalyzed cross-coupling reaction of a fluorinated vinylstannane with an iodoarene, followed by conversion to the α-keto acid and subsequent amination. psu.edu More direct fluorination methods have also been developed. For instance, α-chloroaldehydes can be asymmetrically fluorinated using an organocatalyst to produce α-chloro-α-fluoroaldehydes, which can then be converted to the corresponding amino acids. beilstein-journals.org

A flow synthesis process has been developed for the production of racemic fluorinated α-amino acids, starting from fluorinated amines. chemistryviews.org This method involves a photooxidative cyanation followed by acid-mediated nitrile hydrolysis and offers a continuous and scalable route to these compounds. chemistryviews.org

Below is a data table summarizing some of the research findings on the synthesis of phenylalanine analogs.

| Enzyme/Method | Substrate | Product | Key Findings | Reference(s) |

| Engineered D-Amino Acid Dehydrogenase | 4-Bromophenylpyruvic acid | D-4-Bromophenylalanine | Complete conversion with >99% e.e. | taylorandfrancis.com |

| Phenylalanine Ammonia-Lyase (PAL) Cascade | p-Nitrocinnamic acid | D-p-Nitrophenylalanine | 71% conversion, 96% e.e. | nih.gov |

| Engineered Phenylalanine Ammonia-Lyase | Electron-rich cinnamic acids | Electron-rich L-phenylalanines | Overcame low conversion and poor regioselectivity of wild-type PALs. | scispace.com |

| Engineered Phenylalanine Ammonia-Lyase | β-Branched cinnamic acids | β-Branched aromatic α-amino acids | High diastereoselectivity (>20:1) and enantioselectivity (>99.5%). | nih.gov |

| Engineered Petroselinum crispum PAL | Mono-substituted cinnamic acids | Mono-substituted D- and L-phenylalanines | Optimized conditions for preparative scale synthesis with good conversions and optical purities. | nih.gov |

Strategies for Introducing Fluorine into the Phenylalanine Moiety

The introduction of fluorine into the phenylalanine molecule can be achieved through various synthetic routes, targeting either the aromatic ring or the side chain. The choice of method often depends on the desired position of the fluorine atom and the required stereochemistry. nih.govnih.gov

One common approach involves the use of fluorinated building blocks. For instance, fluorinated benzaldehyde derivatives can undergo Knoevenagel condensation with methyl isocyanoacetate, followed by hydrogenation and deprotection to yield racemic fluorinated phenylalanines. nih.gov Another powerful method is the Negishi cross-coupling reaction, where an organozinc derivative of a protected alanine (B10760859) is coupled with a fluorinated aryl halide in the presence of a palladium catalyst. nih.gov This technique offers a versatile route to a range of fluorinated phenylalanine analogs with high enantioselectivity. nih.gov

Direct fluorination of the phenylalanine molecule is also possible. For the synthesis of radiolabeled compounds, such as those used in Positron Emission Tomography (PET), direct fluorination with [¹⁸F]F₂ or [¹⁸F]AcOF can be employed. nih.gov For instance, 4-borono-ʟ-phenylalanine can be directly fluorinated to produce 4-borono-2-[¹⁸F]fluoro-ʟ-phenylalanine. nih.gov Photocatalyzed benzylic fluorination using reagents like Selectfluor offers a method for introducing fluorine at the β-position of the side chain. nih.gov

The table below summarizes various strategies for introducing fluorine into the phenylalanine moiety.

| Method | Description | Key Reagents/Catalysts | Position of Fluorination |

| Knoevenagel Condensation | Condensation of a fluorinated benzaldehyde with methyl isocyanoacetate. | Fluorinated benzaldehyde, methyl isocyanoacetate, Cu(I), base | Aromatic Ring |

| Negishi Cross-Coupling | Coupling of a protected iodoalanine-derived organozinc reagent with a fluorinated aryl halide. | Organozinc iodide, fluorinated aryl halide, Pd(0) catalyst | Aromatic Ring |

| Direct Radiofluorination | Direct reaction with a radioactive fluorine source. | [¹⁸F]F₂, [¹⁸F]AcOF | Aromatic Ring |

| Photocatalyzed Fluorination | Fluorination at the benzylic position using a photosensitizer and a fluorine source. | Selectfluor, 1,2,4,5-tetracyanobenzene (TCB) | β-carbon of side chain |

| Deoxyfluorination | Replacement of a hydroxyl group with fluorine. | XtalFluor-E | β-carbon of side chain |

Methods for Nitration and Fluorination Pattern Control

Controlling the position of both the nitro and fluoro groups on the phenylalanine ring is crucial for tailoring the molecule's properties. The regioselectivity of these substitutions is governed by the directing effects of the substituents already present on the aromatic ring and the reaction conditions employed.

For the synthesis of compounds like this compound, a common strategy involves starting with a precursor that already contains one of the desired substituents. For example, the synthesis can begin with a fluorinated toluene (B28343) derivative which is then nitrated. The fluorine atom is an ortho-, para-director, meaning it will direct incoming electrophiles to the positions adjacent and opposite to it. Therefore, nitration of 2-fluorotoluene (B1218778) would be expected to yield a mixture of isomers, including the desired 2-fluoro-4-nitrotoluene (B45272) and 2-fluoro-6-nitrotoluene. Subsequent steps would then be required to introduce the amino acid side chain.

A documented synthesis of 2-fluoro-DL-tyrosine and 2-fluoro-4-methoxy-DL-phenylalanine provides insight into a potential pathway that could be adapted. acs.org This synthesis starts with 2-amino-4-nitrotoluene and proceeds through a series of reactions including diazotization to introduce the fluorine, reduction of the nitro group, and eventual elaboration of the methyl group into the amino acid side chain. acs.org

The nitration of L-phenylalanine itself using a mixture of concentrated nitric acid and sulfuric acid has been reported to primarily yield p-nitro-L-phenylalanine. google.com Achieving a different substitution pattern, such as the 2-fluoro-5-nitro arrangement, would likely necessitate a multi-step synthesis starting from a pre-functionalized benzene (B151609) ring. For instance, starting with 2,4-difluoronitrobenzene, one could potentially perform a nucleophilic aromatic substitution to introduce an amine at the 4-position, followed by diazotization and hydrolysis to yield a phenol, which can then be converted to the desired phenylalanine derivative. google.com

The table below outlines some general principles for controlling substitution patterns.

| Starting Material | Reaction | Directing Effect of Substituent | Expected Product(s) |

| 2-Fluorotoluene | Nitration | Fluorine is ortho-, para-directing | Mixture of 2-fluoro-4-nitrotoluene and 2-fluoro-6-nitrotoluene |

| L-Phenylalanine | Nitration | The amino acid side chain is a deactivating meta-director (as the anilinium ion under acidic conditions) or a weakly activating ortho-, para-director. The phenyl group directs to the para position. | Primarily p-nitrophenylalanine |

| 2,4-Difluoronitrobenzene | Amination | The nitro group is a strong deactivating meta-director, but directs nucleophilic substitution to ortho and para positions. Fluorine is an activating group for nucleophilic substitution. | 5-Fluoro-2-nitroaniline |

Stereocontrol in DL-Phenylalanine Synthesis

The synthesis of phenylalanine and its analogs often results in a racemic mixture (a 50:50 mixture of the D- and L-enantiomers), denoted as DL-phenylalanine. wikipedia.org For many biological applications, a specific stereoisomer (either D or L) is required. However, for some purposes, the racemic mixture is sufficient or even desired. wikipedia.org Several methods exist to either separate the enantiomers or to synthesize a specific enantiomer directly (asymmetric synthesis).

Classical resolution techniques involve the formation of diastereomeric salts with a chiral resolving agent. These diastereomers have different physical properties and can be separated by crystallization. Subsequent removal of the resolving agent yields the pure enantiomers.

Asymmetric synthesis aims to create a single enantiomer from the outset. This can be achieved using chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the reaction towards the formation of one stereoisomer over the other. The Schöllkopf reagent is a well-known chiral auxiliary used in the synthesis of α-amino acids. nih.gov Alkylation of the Schöllkopf reagent with a suitable benzyl bromide derivative, followed by hydrolysis, yields the desired amino acid with high enantiomeric purity. nih.gov

Another approach involves the use of chiral catalysts. For example, the asymmetric reduction of protected (Z)-α-N-benzoylamino-β-(fluorophenyl)acrylic acids using rhodium complexes with chiral ligands can produce fluorinated phenylalanine derivatives with high optical purity. psu.edu

Enzymatic methods also offer excellent stereocontrol. Phenylalanine ammonia lyases (PALs) can catalyze the amination of cinnamic acid derivatives to produce L-phenylalanine derivatives. nih.govresearchgate.net By coupling this enzymatic reaction with a chemoenzymatic deracemization process, it is possible to synthesize substituted D-phenylalanines in high yield and excellent optical purity. nih.govresearchgate.net

The table below highlights different approaches to stereocontrol in phenylalanine synthesis.

| Method | Description | Key Features |

| Classical Resolution | Formation and separation of diastereomeric salts using a chiral resolving agent. | Post-synthesis separation of enantiomers. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to guide stereoselective bond formation. | High enantiomeric excess can be achieved. The auxiliary must be removed in a subsequent step. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | A small amount of catalyst can produce a large amount of the desired product. |

| Enzymatic Methods | Use of enzymes, such as phenylalanine ammonia lyases, to catalyze stereospecific reactions. | High stereoselectivity and mild reaction conditions. |

Role as an Amino Acid Analog in Protein Systems

There is no available research data detailing the incorporation of this compound into protein systems. Consequently, the specific impacts on protein structure, function, dynamics, and stability resulting from the incorporation of this particular analog have not been documented.

Impact on Protein Structure and Function through Fluorine Incorporation

No studies were found that investigate the structural and functional consequences of incorporating this compound into proteins.

Modulation of Protein Conformational Dynamics and Stability

There is no available literature that examines how this compound might modulate the conformational dynamics and stability of proteins.

Effects on Peptide Stability and Bioavailability via Analog Incorporation

Research on the effects of incorporating this compound on peptide stability and bioavailability is not present in the available scientific literature.

Enzymatic Interactions and Perturbations

Specific studies on the interactions between this compound and various enzymes are not documented in publicly accessible research. Therefore, its role as a substrate or modulator of enzyme activity remains uncharacterized.

Substrate Recognition and Binding by Enzymes

There is no information available regarding the recognition and binding of this compound by any specific enzymes.

Investigation of Enzyme Activity Modulation by this compound Analogs

No research could be found that investigates the modulation of enzyme activity by this compound or its close analogs.

Studies on Reverse Transcriptase Activity with N-Tritylated Phenylalanine Conjugates

There is no publicly available research data on the effects of N-tritylated phenylalanine conjugates derived from this compound on reverse transcriptase activity.

Applications in Chemical Biology and Advanced Research

Development as Molecular Probes

The distinct physicochemical properties of 2-Fluoro-5-nitro-DL-phenylalanine make it a valuable precursor and component in the design of sophisticated molecular probes for studying biological processes.

Precursor in Fluorescent Sensing Molecules

While direct synthesis of fluorescent probes from this compound is an area of ongoing research, the closely related compound, 2-fluoro-5-nitrobenzoic acid, serves as a key building block in the creation of fluorescent sensing molecules. ossila.com This precursor is utilized in esterification reactions with fluorescent dyes to create probes for detecting specific nucleophiles, such as endogenous hydrogen polysulfide and hydrazine. ossila.com These probes are designed to be "turn-on" sensors, exhibiting weak fluorescence until they react with their target nucleophile. ossila.com The subsequent hydrolysis of the ester bond releases the highly fluorescent dye, allowing for detection via fluorescence microscopy. ossila.com This principle of using a fluorinated and nitrated benzene (B151609) derivative highlights the potential of this compound to be similarly employed in the development of novel sensors.

Probing Cellular Processes through Analog Incorporation

The incorporation of amino acid analogs into proteins is a powerful technique for studying cellular processes. Research on halogenated derivatives of phenylalanine, such as p-fluorophenylalanine (pFPhe) and p-chlorophenylalanine (pClPhe), in cultured mammalian cells has demonstrated the feasibility and utility of this approach. nih.gov Studies with HeLa cells have shown that these analogs are taken up and can be incorporated into cellular proteins. nih.gov

Specifically, pFPhe is readily incorporated into proteins, effectively mimicking the behavior of natural phenylalanine. nih.gov This allows researchers to study protein synthesis, turnover, and distribution within the cell. nih.gov The level of incorporation of pFPhe can be significant, ranging from 30% to over 90% of that of phenylalanine, depending on the external concentration. nih.gov In contrast, pClPhe shows negligible incorporation, highlighting the subtle yet critical role of the specific halogen and its position on the phenyl ring. nih.gov While direct studies on the incorporation of this compound are not as extensively documented, the research on similar analogs provides a strong foundation for its potential use in probing protein synthesis and function in living cells.

Table 1: Cellular Uptake and Incorporation of Phenylalanine and its Halogenated Analogs in HeLa Cells

| Compound | Uptake at 4°C | Uptake at 37°C | Incorporation into Protein |

| Phenylalanine (Phe) | Yes | Yes | Yes |

| p-Fluorophenylalanine (pFPhe) | Yes | Yes | 30-95% of Phe levels |

| p-Chlorophenylalanine (pClPhe) | Yes | Yes | Negligible |

Data sourced from studies on cultured mammalian cells. nih.gov

Design of Environmentally Sensitive Fluorophores

Environmentally sensitive fluorophores are powerful tools in chemical biology as their fluorescent properties change in response to their local microenvironment. While specific examples utilizing this compound are emerging, the principles of their design are well-established. The introduction of a fluorophore into a peptide sequence can create a sensor that reports on events such as protein folding, ligand binding, or enzymatic activity. The fluorescence of these probes can be sensitive to changes in polarity, solvent accessibility, and the formation of non-covalent interactions. The fluorine and nitro groups of this compound could potentially contribute to creating a unique spectral window and environmental sensitivity due to their electron-withdrawing properties and potential for specific interactions.

Investigating Metabolic Pathways

The structural similarity of this compound to the natural amino acid phenylalanine allows it to be used as a tool to explore and perturb metabolic pathways.

Elucidation of Amino Acid Substitutions on Biological Processes

The site-specific incorporation of non-canonical amino acids like fluorinated phenylalanines into proteins is a powerful strategy to investigate the contribution of individual amino acid residues to protein function and stability. nih.gov By replacing native phenylalanine with a fluorinated analog, researchers can systematically alter the electronic properties of the aromatic ring without causing significant steric hindrance. nih.gov

Increasing the number of fluorine substitutions on the phenyl ring leads to a progressive decrease in the electrostatic potential for cation-π interactions, which are crucial for many protein-protein and protein-ligand interactions. nih.gov This allows for a detailed assessment of the functional relevance of these aromatic interactions. nih.gov While extensive research has been conducted on various fluorinated phenylalanines, the unique combination of a fluorine atom and a nitro group in this compound offers a distinct electronic profile that could be leveraged to probe specific types of molecular interactions within a protein.

Table 2: Impact of Phenylalanine Fluorination on Cation-π Binding Potential

| Phenylalanine Analog | Estimated Cation-π Binding Potential (relative to Phe) |

| Phenylalanine (Phe) | 100% |

| Tri-fluorinated Phenylalanine | ~40-60% |

| Penta-fluoro Phenylalanine | ~12-34% |

Data represents estimated values and can vary depending on the specific cation involved. nih.gov

Exploring Perturbations in Phenylalanine Metabolism Pathways

Phenylalanine is a critical metabolic hub, serving as a building block for proteins and a precursor for a multitude of essential plant compounds. frontiersin.org The metabolic pathways of phenylalanine are therefore of significant interest. In humans, the kinetics of phenylalanine and its conversion to tyrosine are studied using isotopically labeled tracers. nih.gov By introducing labeled phenylalanine and tracking its metabolic fate, researchers can gain insights into whole-body protein breakdown and the activity of key enzymes like phenylalanine hydroxylase. nih.gov

The introduction of an analog like this compound can act as a competitive inhibitor or an alternative substrate for enzymes in the phenylalanine metabolic pathway, allowing for the study of pathway dynamics and regulation. The presence of the fluoro and nitro groups can alter the binding affinity for enzymes and transporters, providing a means to perturb the system and observe the resulting metabolic consequences. While the primary focus of human studies has been on isotopically labeled phenylalanine, the use of fluorinated analogs in model systems offers a complementary approach to dissecting the complexities of phenylalanine metabolism. frontiersin.orgnih.gov In conifers, for instance, phenylalanine metabolism is intricately regulated and plays a central role in the production of lignin, a key component of wood. frontiersin.org The study of how analogs perturb these pathways can provide valuable information on their regulation and interconnections with other metabolic networks. frontiersin.org

Advanced Spectroscopic and Structural Elucidation Tools

The unique chemical structure of this compound makes it a valuable tool in advanced biochemical and biophysical studies. Its utility stems from the presence of two key functional groups on the phenyl ring: a fluorine atom and a nitro group. These modifications to the natural amino acid phenylalanine provide distinct handles for sophisticated analytical techniques aimed at deciphering protein structure and function.

Utilization in Nuclear Magnetic Resonance (NMR) Studies for Probing Protein Structure and Dynamics

The incorporation of fluorinated amino acids into proteins is a powerful strategy for ¹⁹F Nuclear Magnetic Resonance (NMR) studies. nih.gov The fluorine nucleus (¹⁹F) possesses favorable NMR properties, such as a high gyromagnetic ratio and 100% natural abundance, which lead to high sensitivity. Furthermore, the ¹⁹F chemical shift is exceptionally sensitive to the local molecular environment. nih.gov

When this compound is incorporated into a protein, the fluorine atom acts as a localized and sensitive reporter. Any alteration in the protein's conformation, such as those induced by ligand binding, protein-protein interactions, or changes in solvent conditions, will likely perturb the electronic environment around the phenyl ring. This perturbation, in turn, causes a measurable change in the ¹⁹F chemical shift. The presence of the strongly electron-withdrawing nitro group further modulates the electronic properties of the phenyl ring, potentially enhancing the sensitivity of the fluorine probe to subtle structural changes.

Researchers can introduce this unnatural amino acid at specific sites within a protein sequence through site-directed mutagenesis and specialized expression systems. By analyzing the ¹⁹F NMR spectrum, they can gain insights into:

Local conformational changes: A change in the fluorine chemical shift upon the addition of a binding partner (e.g., a small molecule inhibitor or another protein) indicates that the region containing the probe is involved in or affected by the binding event.

Protein dynamics: The linewidth and relaxation parameters of the ¹⁹F signal can provide information about the mobility of the region where the amino acid is located, offering a window into the dynamic nature of the protein.

Structural integrity: The ¹⁹F signal can serve as a marker to confirm that the protein is correctly folded, as the chemical shift in the folded state is typically distinct from that in the unfolded or denatured state.

Interactive Table 1: Illustrative ¹⁹F NMR Chemical Shift Data This table demonstrates a hypothetical scenario where this compound is incorporated at a specific site in a protein. The change in chemical shift upon ligand binding is indicative of a local conformational change.

| State of Protein | Ligand | ¹⁹F Chemical Shift (ppm) | Interpretation |

| Apo (unbound) | None | -115.2 | Baseline reading for the probe in the unbound protein structure. |

| Holo (bound) | Ligand X | -116.5 | A significant downfield shift suggests a change in the local environment of the probe upon ligand binding. |

| Denatured | None | -114.8 | Chemical shift is similar to the free amino acid, indicating the probe is in an unstructured environment. |

Cryo-Electron Microscopy (Cryo-EM) Studies of Protein-Analog Complexes

While the use of this compound specifically in Cryo-Electron Microscopy (Cryo-EM) is not extensively documented, its properties as an unnatural amino acid (UAA) suggest potential applications in studying protein complexes. Cryo-EM has become a revolutionary technique for determining the high-resolution structures of biological macromolecules. cam.ac.uk The incorporation of UAAs can provide unique advantages in the structural analysis of complex systems. lander-lab.comfrontiersin.orgmdpi.com

Unlike traditional heavy-atom derivatives used for phasing in X-ray crystallography, the primary utility of an analog like this compound in Cryo-EM would likely be as a specific structural marker or probe rather than for providing phasing information. numberanalytics.comnih.gov The fluorine atom is not electron-dense enough to act as a strong scattering source for phasing in the same way as metals like mercury or gold. numberanalytics.com

However, by genetically encoding the incorporation of this compound at a specific position, researchers can create a protein-analog complex with unique features. nih.gov Potential applications include:

Model Validation: The distinct size and electronic density of the nitro- and fluoro-substituted phenyl ring could serve as a unique fiducial marker in the resulting Cryo-EM density map. This would help in the precise tracing and validation of the polypeptide chain in that specific region, especially if the resolution is not high enough to resolve side chains unambiguously.

Probing Interactions: The analog can be placed at a suspected binding interface or within an active site. The resulting structure could reveal how the modified chemistry of the side chain (e.g., altered electrostatic or steric properties due to the nitro and fluoro groups) affects the interaction with a substrate, inhibitor, or partner protein.

Trapping Conformational States: In some cases, the unique properties of a UAA might help to stabilize a particular conformational state of a protein, making it more amenable to structural determination by Cryo-EM.

The process would involve expressing the protein of interest using a system that allows for the incorporation of the unnatural amino acid at a desired location. lander-lab.com The purified protein-analog complex would then be vitrified and imaged using a transmission electron microscope, followed by standard Cryo-EM data processing and 3D reconstruction. cam.ac.uk

Interactive Table 2: Potential Cryo-EM Applications This table outlines the prospective uses of this compound in Cryo-EM research.

| Application Area | Rationale | Expected Outcome |

| Structural Marker | The modified phenyl ring provides a unique feature in the density map. | Increased confidence in the accuracy of the atomic model in the region of the UAA. |

| Interaction Analysis | The analog alters local chemistry at a binding site. | High-resolution structural insights into the specific molecular interactions required for binding. |

| Conformational Trapping | The UAA may stabilize a specific functional state of the protein. | A static 3D structure of a transient or unstable protein conformation. |

Analytical Methodologies for Characterization and Detection in Research Contexts

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of 2-Fluoro-5-nitro-DL-phenylalanine, providing powerful means for both separation and purity evaluation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like amino acids. For this compound, reversed-phase HPLC (RP-HPLC) is typically employed to assess purity. Given the compound's aromatic and polar nature, a C18 column is a common stationary phase.

For analytical purposes, a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the separation of the analyte from impurities. Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the nitro-aromatic ring system.

As this compound is a racemic mixture, chiral HPLC is required to separate the D- and L-enantiomers. This is often accomplished through pre-column derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or its analogs like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA). springernature.commdpi.com This reaction creates diastereomeric pairs that can be resolved on a standard C18 column. mdpi.com The resulting derivatives can be detected by UV-Vis or mass spectrometry. mdpi.com This approach is vital for studies where stereochemistry is a factor.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 (e.g., 5 µm, 4.6 x 250 mm) | researchgate.netresearchgate.net |

| Mobile Phase | A: Aqueous buffer (e.g., Triethylammonium phosphate, pH 3) B: Acetonitrile | mdpi.com |

| Elution | Gradient | mdpi.com |

| Derivatization Reagent | Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) | mdpi.com |

| Detection | UV-Vis or Tandem Mass Spectrometry (MS/MS) | mdpi.comresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution technique for separating and identifying volatile and thermally stable compounds. Amino acids, including this compound, are inherently non-volatile due to their zwitterionic nature. Therefore, derivatization is a mandatory step to increase their volatility and thermal stability. sigmaaldrich.comsigmaaldrich.comresearchgate.net

A common two-step derivatization procedure involves esterification of the carboxylic acid group (e.g., with methanolic HCl) followed by acylation of the amine group (e.g., with pentafluoropropionic anhydride (B1165640), PFPA). semanticscholar.org Another effective method is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which derivatizes both the amine and carboxyl groups. sigmaaldrich.comsigmaaldrich.com

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from any impurities, and the mass spectrometer provides a mass spectrum. This spectrum serves as a chemical fingerprint, showing the molecular ion peak of the derivative and characteristic fragmentation patterns that confirm the compound's structure. sigmaaldrich.com

Spectroscopic Characterization Methods

Spectroscopy provides indispensable information about the molecular structure, functional groups, and atomic connectivity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.

¹H NMR: Proton NMR provides information on the number and chemical environment of hydrogen atoms in the molecule. For this compound, one would expect to see signals corresponding to the aromatic protons on the phenyl ring, as well as the α- and β-protons of the alanine (B10760859) side chain. The chemical shifts and coupling patterns of the aromatic protons are particularly informative, confirming the 1,2,4-trisubstitution pattern of the ring.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally sensitive and valuable technique. huji.ac.ilaiinmr.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in sharp signals over a wide chemical shift range. huji.ac.ilaiinmr.com A single resonance in the ¹⁹F NMR spectrum would confirm the presence of one fluorine environment. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H nuclei on the aromatic ring (³JFH) provides definitive proof of its position relative to the protons, solidifying the structural assignment. copernicus.org

| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided | Reference |

|---|---|---|---|

| ¹H | ~7.5 - 8.5 (Aromatic), ~4.0 (α-H), ~3.2 (β-H₂) | Confirms proton framework and substitution pattern. | copernicus.org |

| ¹⁹F | -110 to -125 (Aryl Fluoride) | Confirms presence and environment of the fluorine atom. | nih.govnih.gov |

Mass spectrometry (MS) is used to determine the molecular weight of the compound with high accuracy. Techniques like Electrospray Ionization (ESI) are suitable for polar molecules like amino acids. The ESI-MS spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight (228.18 g/mol ).

Tandem mass spectrometry (MS/MS) provides deeper structural insights through controlled fragmentation of the parent ion. researchgate.net For amino acids, a characteristic fragmentation pathway is the loss of the carboxyl group (45 Da) or the loss of formic acid. The fragmentation pattern for this compound would also be influenced by the fluoro and nitro substituents, providing further structural confirmation. researchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. researchgate.netnih.gov For this compound, these spectra would exhibit characteristic absorption bands confirming its key structural features.

Key expected vibrational bands include:

Future Research Directions and Translational Potential in Basic Science

Expansion of Synthetic Routes for Stereoisomers

While the DL-phenylalanine racemate is available, the development of robust and scalable synthetic routes to obtain stereochemically pure L- and D-isomers is a critical future direction. The biological effects of amino acid analogs are often stereospecific. Therefore, access to individual enantiomers is essential for elucidating their specific interactions with chiral biological molecules like enzymes and receptors.

Future research will likely focus on several key strategies:

Asymmetric Synthesis: Developing novel asymmetric synthetic methods to directly produce either the L- or D-isomer with high enantiomeric excess. This could involve the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of the reaction. nih.gov

Enzymatic Resolution: Employing enzymes that can selectively act on one enantiomer of the racemic mixture, allowing for the separation of the desired isomer. This approach offers high selectivity under mild reaction conditions.

Chiral Chromatography: Scaling up chiral high-performance liquid chromatography (HPLC) methods to resolve the racemic mixture into its constituent enantiomers.

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst to stereoselectively synthesize one enantiomer from an achiral precursor. | High efficiency and enantioselectivity; can be cost-effective at scale. |

| Chiral Auxiliary Method | Temporarily attaching a chiral molecule (auxiliary) to the substrate to direct a stereoselective reaction. | Reliable and well-established for many amino acid syntheses. nih.gov |

| Enzymatic Resolution | Utilizing enzymes (e.g., lipases, proteases) to selectively modify one enantiomer in the racemic mix for easy separation. | High specificity, environmentally friendly (mild conditions), can produce very high enantiomeric purity. |

Development of Advanced Bioconjugation Strategies

The functional groups of 2-Fluoro-5-nitro-DL-phenylalanine provide unique handles for advanced bioconjugation, the process of linking molecules to biological targets like proteins.

Nitro Group as a Latent Handle: The nitro group can be chemically reduced to an amine. This resulting aniline derivative can then be used for various conjugation reactions. A more advanced strategy involves using the nitro group as a trigger for selective release in specific biological environments. For example, the nitro group can be reduced by nitroreductase enzymes, which are often overexpressed in hypoxic (low oxygen) conditions found in solid tumors or certain bacterial infection sites. unisi.it This allows for the design of "self-immolative" linkers that release a payload (like a drug or imaging agent) only upon reduction of the nitro group, offering high target specificity. unisi.it

Fluorine as a Spectroscopic Probe: The ¹⁹F atom can serve as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy. Incorporating this amino acid into a peptide or protein allows for ¹⁹F-NMR studies to probe protein structure, dynamics, and interactions without interference from other signals in the biological system.

Elucidating Novel Biochemical Pathways and Targets

A key area of future research is to identify the specific biochemical pathways and molecular targets with which this compound interacts. As an analog of phenylalanine, it is a candidate for interacting with enzymes involved in amino acid metabolism. genome.jpnih.gov

Potential research avenues include:

Enzyme Inhibition Studies: Investigating whether the compound acts as an inhibitor of key enzymes in the phenylalanine metabolic pathway, such as phenylalanine hydroxylase. Its modified structure could allow it to bind to the active site, potentially blocking the natural substrate.

Metabolic Incorporation and Probing: Exploring the possibility of its incorporation into proteins during synthesis in engineered cellular systems. This would enable the production of proteins containing this non-canonical amino acid, which could then be used as tools for further study.

Target Identification via Nitroreductase Activity: Leveraging the nitro group to identify novel targets. The compound could be used as a probe in systems with high nitroreductase activity. Upon reduction, it might form a reactive species that covalently binds to nearby proteins, which can then be identified using proteomic techniques.

Integration with High-Throughput Screening for Probe Discovery

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. This compound and its derivatives could be valuable components of chemical libraries used in HTS campaigns.

For instance, a library containing this compound could be screened to discover novel pharmacological chaperones or enzyme inhibitors. A technique like differential scanning fluorimetry (DSF) could be used. researchgate.net DSF measures the thermal stability of a target protein, and a compound that binds to the protein will typically increase its stability. researchgate.net An HTS campaign using DSF could rapidly identify proteins that are stabilized by this compound, thus identifying it as a "hit" for a potential new probe or drug lead. researchgate.net

Computational Modeling and Simulation of Molecular Interactions

Computational methods are powerful tools for predicting and understanding how a small molecule interacts with a biological target at the atomic level. Future research should employ these in silico techniques to guide experimental work.

| Computational Method | Application for this compound | Predicted Outcome |

|---|---|---|

| Molecular Docking | Predicting the binding pose and affinity of the L- and D-isomers within the active sites of potential enzyme targets (e.g., phenylalanine hydroxylase, nitroreductases). | Identification of the most likely protein targets and the key amino acid residues involved in binding. |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the compound when bound to a target protein over time. | Assessment of the stability of the predicted binding pose and the conformational changes induced in the protein upon binding. |

| Quantum Mechanics (QM) Calculations | Calculating the electronic properties of the molecule, such as charge distribution and reactivity, particularly concerning the nitro group reduction. | Understanding the mechanism of its potential reactions and interactions at a subatomic level. |

By using these computational tools, researchers can prioritize experimental studies, design more potent derivatives, and gain a deeper understanding of the molecular basis for the biological activity of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-5-nitro-DL-phenylalanine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nitration of fluorinated phenylalanine derivatives. For example, nitration of L-phenylalanine using concentrated HNO₃ and H₂SO₄ at 10°C achieves regioselective nitro group introduction . Adapting this method for fluorinated analogs requires careful control of temperature and stoichiometry to avoid side reactions (e.g., defluorination). TCI Chemicals lists 2-Fluoro-DL-phenylalanine as a precursor (CAS 2629-55-2), suggesting fluorination precedes nitration . Yield optimization should include monitoring via HPLC or NMR to track intermediate purity.

Q. How can researchers characterize the stereochemical and structural properties of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹⁹F NMR to confirm fluorine positioning and nitro group placement.

- Chiral HPLC to resolve DL enantiomers (e.g., using a Chiralpak® column with polar mobile phases).

- Mass spectrometry (MS) to verify molecular weight (e.g., ESI-MS for [M+H]+ ion detection).

Q. What stability challenges arise when storing this compound, and how are they mitigated?

- Methodological Answer : Nitro and fluorine groups confer sensitivity to light, moisture, and heat. Storage recommendations:

- Temperature : -20°C in amber vials to prevent photodegradation.

- Desiccation : Use vacuum-sealed containers with silica gel.

- Stability assays : Monitor via periodic HPLC to detect decomposition products (e.g., nitro group reduction to amine) .

Advanced Research Questions

Q. How does the nitro group's regioselectivity in this compound impact its reactivity in peptide coupling reactions?

- Methodological Answer : The para-nitro group (relative to fluorine) enhances electrophilicity, facilitating nucleophilic aromatic substitution in peptide bond formation. However, steric hindrance from the fluorine atom may reduce coupling efficiency. Experimental design should include:

- Kinetic studies comparing coupling rates with non-fluorinated analogs.

- Computational modeling (e.g., DFT) to assess electronic effects of substituents .

Q. What analytical strategies resolve contradictions in reported bioactivity data for fluorinated nitro-phenylalanine derivatives?

- Methodological Answer : Discrepancies often stem from:

- Stereochemical impurities : DL mixtures vs. enantiopure forms (e.g., L-4-fluoro-phenylalanine, CAS 1132-68-9) .

- Batch variability : Implement QC protocols like LC-MS to ensure >95% purity (per USP guidelines for phenylalanine derivatives) .

- Biological assay conditions : Standardize cell culture media (e.g., pH, temperature) to minimize confounding factors.

Q. How can researchers investigate the metabolic fate of this compound in in vitro models?

- Methodological Answer :

- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to track metabolic pathways via LC-MS/MS.

- Enzyme inhibition assays : Test interactions with nitroreductases or cytochrome P450 enzymes using fluorogenic substrates.

- Microsomal stability studies : Incubate with liver microsomes to identify phase I/II metabolites .

Q. What mechanistic insights guide the design of this compound as a protease inhibitor substrate analog?

- Methodological Answer : The fluorine atom mimics the steric bulk of natural amino acid side chains, while the nitro group acts as a hydrogen-bond acceptor. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.